

Initial Characterization of Grazoprevir Potassium Salt: A Technical Guide

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Compound of Interest

Compound Name: Grazoprevir potassium salt

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the initial characterization of Grazoprevir, a potent, second-generation, direct-acting antiviral (DAA) agent. Grazoprevir is an inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, a critical enzyme for viral replication. This guide details its mechanism of action, physicochemical properties, in vitro potency, pharmacokinetic profile, and the analytical methodologies employed for its characterization. Data is presented in tables for clarity, and key experimental workflows and pathways are visualized.

Introduction

Grazoprevir (formerly MK-5172) is a macrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[1][2] It is a cornerstone component of combination therapy, such as Zepatier® (in combination with the NS5A inhibitor Elbasvir), for the treatment of chronic HCV infections, particularly genotypes 1 and 4.[3][4] The NS3/4A protease is a viral serine protease essential for cleaving the HCV polyprotein into mature nonstructural proteins required for viral replication.[5][6] By inhibiting this enzyme, Grazoprevir effectively halts the viral life cycle.[7] This guide focuses on the initial characterization of its potassium salt form, providing foundational research and development professionals.

Physicochemical Properties

The fundamental physicochemical properties of **Grazoprevir potassium salt** have been established, providing a baseline for formulation and analytical characterization.

Property	Value	Reference
Molecular Formula	C ₃₈ H ₄₉ KN ₆ O ₉ S	[8]
Molar Mass	805.0 g/mol	[8]
Exact Mass	804.29187982 Da	[8]
IUPAC Name	potassium;[(1R,2R)-1-[[[(1R,18R,20R,24R,27R)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxo-4,11,23,26-tetrazapentacyclo[24.2.1.0 ^{3,12} .0 ^{5,10} .0 ^{18,20}]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl]amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonfylazanide	[8]
Topological Polar Surface Area	193 Å ²	[8]

Mechanism of Action

Grazoprevir is a direct-acting antiviral (DAA) that potently and selectively inhibits the HCV NS3/4A protease.[3][5] The virus produces a single polyprotein that is cleaved by host and viral proteases to yield functional structural and nonstructural proteins.[6] The NS3/4A protease is responsible for four of these cleavages. Grazoprevir binds to the active site of the protease, blocking its function and thereby preventing the maturation of viral proteins, which ultimately suppresses viral replication.[1][7]

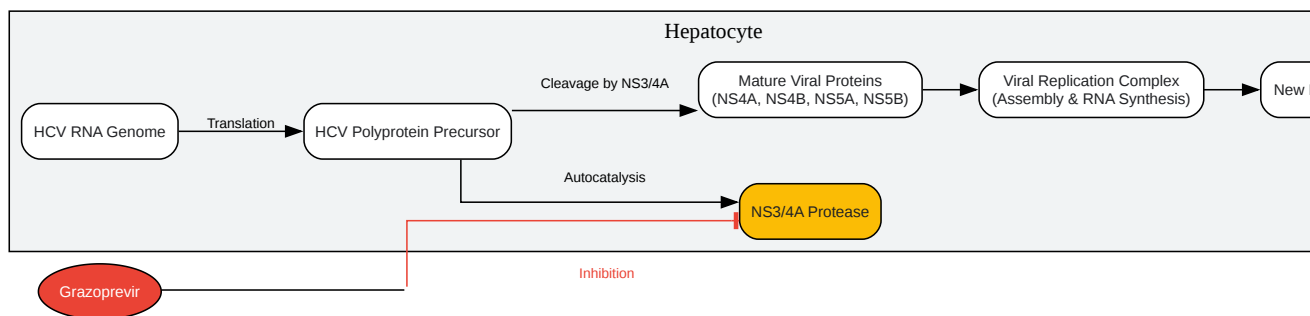
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Figure 1: Mechanism of action of Grazoprevir in inhibiting HCV replication.

Biological Activity

Grazoprevir demonstrates potent activity against a wide range of HCV genotypes and variants known to confer resistance to earlier-generation protease inhibitors.

In Vitro Enzymatic Inhibition

The inhibitory activity of Grazoprevir against various HCV NS3/4A enzymes, including common resistant variants, has been quantified through biochemical assays.

Target Enzyme (Genotype/Mutation)	K _i (nM)	Reference
Genotype 1b (Wild-Type)	0.01	[10]
Genotype 1a (Wild-Type)	0.01	[10]
Genotype 2a	0.08	[10]
Genotype 2b	0.15	[10]
Genotype 3a	0.90	[10]
Genotype 1b (R155K Mutant)	0.07	[10]
Genotype 1b (D168V Mutant)	0.14	[10]
Genotype 1b (D168Y Mutant)	0.30	[10]
Genotype 1b (A156T Mutant)	5.3	[10]
Genotype 1b (A156V Mutant)	12	[10]

Cell-Based Antiviral Potency

The antiviral activity of Grazoprevir has been confirmed in cell-based HCV replicon systems, which mimic viral replication within host cells.

Replicon Genotype	Potency Metric	Value (nM)	Reference
Genotype 1b	EC ₅₀	0.5	[10]
Genotype 1a	EC ₅₀	2	[10]
Genotype 2a	EC ₅₀	2	[10]
Genotype 4a	EC ₅₀	0.7	[9][11]
Genotype 4 (Isolates)	Median EC ₅₀	0.2 (range 0.11-0.33)	[9][11]
Genotype 1a	EC ₉₀	0.9	[12]

Resistance Profile

While Grazoprevir is potent against many HCV variants, specific resistance-associated substitutions (RASs) in the NS3 gene can reduce its activity.^[2] RASs have been identified at amino acid positions 156 and 168.^{[13][14]} Notably, the common Q80K polymorphism does not affect Grazoprevir's activity. The R155K variant in genotype 1a.^{[13][14]}

Pharmacokinetic Profile

The pharmacokinetic properties of Grazoprevir have been characterized in human subjects, defining its absorption, distribution, metabolism, and excretion.

Parameter	Value	Reference
Time to Peak (T_{max})	2 hours (range: 0.5 - 3 hours)	[1][4][5]
Absolute Bioavailability	27%	[4][5]
Volume of Distribution (V_d)	~1,250 L	[4][5]
Plasma Protein Binding	98.8% (to albumin and α 1-acid glycoprotein)	[1][5]
Metabolism	Partial oxidative metabolism via Cytochrome P450 3A (CYP3A)	[1][5][15]
Excretion	>90% in feces; <1% in urine	[1][5]
Terminal Half-Life ($t_{1/2}$)	~31 hours (in HCV-infected subjects)	[1][5]

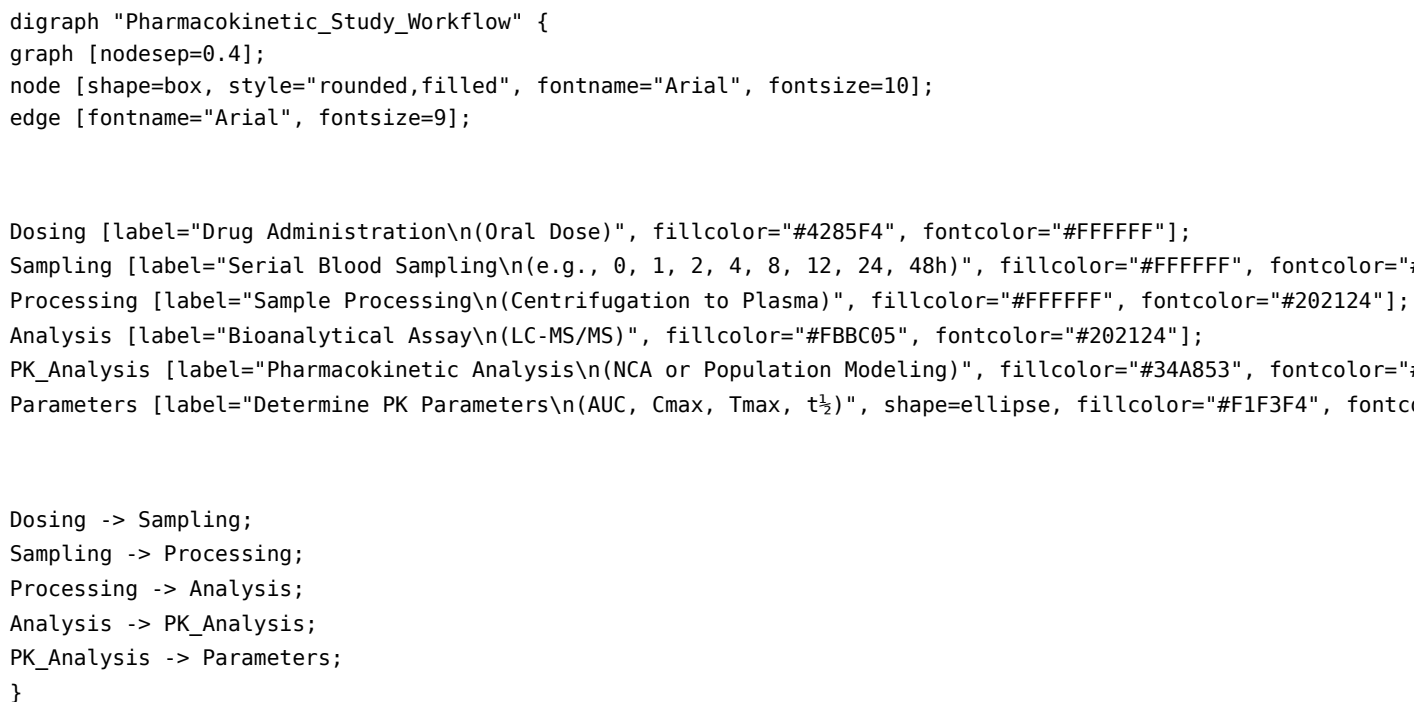


Figure 2: A generalized workflow for a clinical pharmacokinetic study.

Analytical Characterization Methods

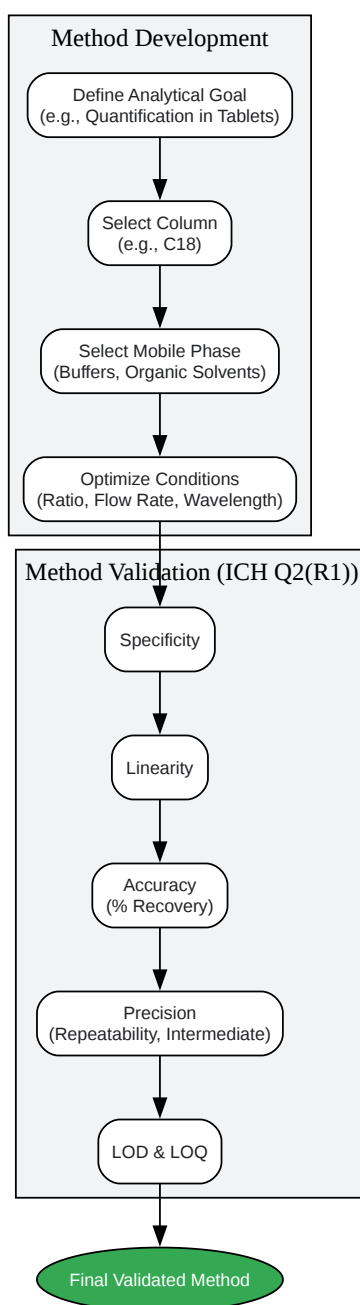
Robust analytical methods are essential for the quantification and characterization of Grazoprevir in bulk materials, pharmaceutical formulations, and

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the simultaneous estimation of Grazoprevir and Elbasvir.^{[16][17]}

This protocol is a representative example based on published methods for the quantification of Grazoprevir.^{[17][18]}

- Chromatographic System: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.
- Column: Sunsil C18 (250 mm x 4.6 mm, 5 μ m particle size) or equivalent.[17]
- Mobile Phase: An isocratic mixture of 0.1M Sodium Dihydrogen Phosphate and Methanol (60:40 v/v). The pH is adjusted to 4.0 with orthophosphoric acid.
- Flow Rate: 1.2 mL/min.[17]
- Detection Wavelength: 260 nm.[17]
- Column Temperature: Ambient.
- Injection Volume: 10-20 μ L.
- Standard Preparation: Prepare a stock solution of Grazoprevir in a suitable diluent (e.g., mobile phase). Create a series of calibration standards (e.g., 1, 2, 5, 10, 20, 50, 100 μ g/mL) through serial dilution.[17]
- Sample Preparation: For tablet dosage forms, accurately weigh and powder tablets. Extract the active ingredient with the diluent, sonicate to ensure complete extraction, and filter through a 0.45 μ m filter before injection.[18]
- Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Quantify Grazoprevir in the sample by area from the calibration curve.



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Figure 3: Logical workflow for HPLC method development and validation.

Mass Spectrometry (MS)

High-resolution mass spectrometry, often coupled with liquid chromatography (e.g., UHPLC-ESI-QTOF-MS/MS), is a powerful tool for structural characterization employed to identify and elucidate the structures of impurities, metabolites, and forced degradation products, providing crucial information for stability assessments.^[19]

This protocol outlines a general procedure for preparing samples for LC-MS analysis.^[20]

- Sample Source: Human plasma, stressed drug substance, or formulation.
- Protein Precipitation (for plasma): Add 3 volumes of a cold organic solvent (e.g., acetonitrile) containing an internal standard to 1 volume of plasma

- Vortex & Centrifuge: Vortex the mixture vigorously to precipitate proteins, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
- Supernatant Collection: Carefully collect the supernatant, which contains the analyte.
- Drying & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of a solution initial LC mobile phase (e.g., 50:50 water:acetonitrile).
- Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Conclusion

Grazoprevir potassium salt is a highly potent, second-generation HCV NS3/4A protease inhibitor with a well-defined characterization profile. Its strong activity against multiple genotypes and key resistant variants, combined with a predictable pharmacokinetic profile suitable for once-daily oral administration, is a critical agent in modern antiviral therapy. The availability of robust analytical methods, such as RP-HPLC and LC-MS/MS, ensures its quality, safety, and is reliably monitored throughout the drug development lifecycle. This technical guide provides the core data necessary for researchers and scientists working with this important antiviral compound.

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